molecular formula C16H20FNO6S B10992762 1-{3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoyl}piperidine-4-carboxylic acid

1-{3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoyl}piperidine-4-carboxylic acid

Cat. No.: B10992762
M. Wt: 373.4 g/mol
InChI Key: HLYWYKNPMGNGPI-UHFFFAOYSA-N
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Description

1-{3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoyl}piperidine-4-carboxylic acid is a complex organic compound characterized by the presence of a fluorinated methoxyphenyl group, a sulfonyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-{3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoyl}piperidine-4-carboxylic acid typically involves multiple steps, including the formation of the fluorinated methoxyphenyl group, the introduction of the sulfonyl group, and the construction of the piperidine ring. Common synthetic routes may include:

    Formation of the Fluorinated Methoxyphenyl Group: This step often involves the reaction of 3-fluoro-4-methoxybenzene with appropriate reagents to introduce the desired functional groups.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

    Construction of the Piperidine Ring: The piperidine ring is typically formed through cyclization reactions involving appropriate precursors.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-{3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoyl}piperidine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or binding to receptor sites. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoyl}piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    3-Fluoro-4-methoxyphenylboronic Acid: This compound shares the fluorinated methoxyphenyl group but differs in the presence of the boronic acid group.

    (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: This compound has a similar piperidine ring structure but differs in the functional groups attached to the ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H20FNO6S

Molecular Weight

373.4 g/mol

IUPAC Name

1-[3-(3-fluoro-4-methoxyphenyl)sulfonylpropanoyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C16H20FNO6S/c1-24-14-3-2-12(10-13(14)17)25(22,23)9-6-15(19)18-7-4-11(5-8-18)16(20)21/h2-3,10-11H,4-9H2,1H3,(H,20,21)

InChI Key

HLYWYKNPMGNGPI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)N2CCC(CC2)C(=O)O)F

Origin of Product

United States

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